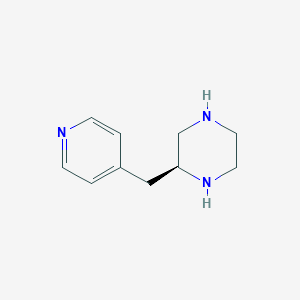
2,3-Dimethylquinoxalin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoxaline core with two methyl groups at positions 2 and 3, and a hydroxyl group at position 5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylquinoxalin-5-ol typically involves the condensation of o-phenylenediamine with diketones. One common method is the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions to form the quinoxaline ring, followed by hydroxylation at the 5-position . Another approach involves the use of transition-metal-free catalysis, which has been shown to be effective in synthesizing quinoxaline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinoxaline-5-one derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoxaline-5-one derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
2,3-Dimethylquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2,3-Dimethylquinoxalin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and interfere with DNA replication and repair processes. The hydroxyl group at the 5-position plays a crucial role in its binding affinity to target molecules, enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum biological activities.
2,3-Dimethylquinoxaline: Lacks the hydroxyl group at the 5-position, resulting in different chemical and biological properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in medicinal chemistry
Uniqueness
2,3-Dimethylquinoxalin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent .
Propriétés
Numéro CAS |
56183-38-1 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2,3-dimethylquinoxalin-5-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)12-10-8(11-6)4-3-5-9(10)13/h3-5,13H,1-2H3 |
Clé InChI |
NHUNVOXWVPUSBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C=CC=C2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


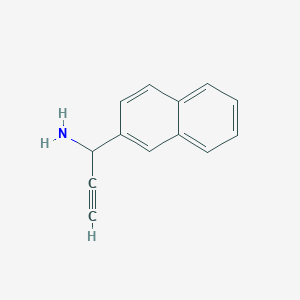
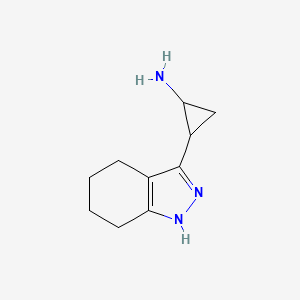

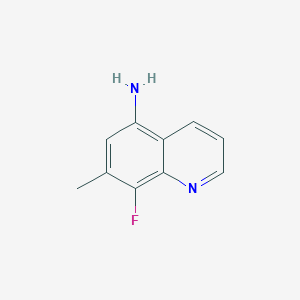
![6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)

![4-Chloro-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11911903.png)
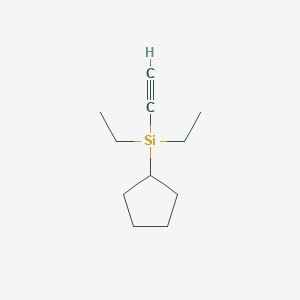


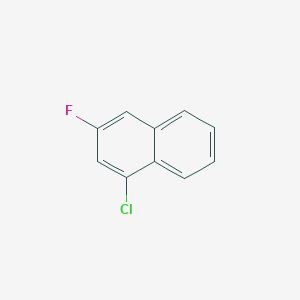
![5,6-Dihydrobenzo[h]quinazoline](/img/structure/B11911934.png)

